methyl 4-cyclopropanecarbonylbenzoate
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Overview
Description
Methyl 4-cyclopropanecarbonylbenzoate is an organic compound with the molecular formula C12H12O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the para position of the benzene ring is substituted with a cyclopropanecarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-cyclopropanecarbonylbenzoate typically involves the esterification of 4-cyclopropanecarbonylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyclopropanecarbonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-cyclopropanecarbonylbenzoic acid, while reduction may produce 4-cyclopropanemethanol .
Scientific Research Applications
Methyl 4-cyclopropanecarbonylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 4-cyclopropanecarbonylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropane ring can introduce strain into the molecule, affecting its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the cyclopropanecarbonyl group, making it less sterically hindered.
4-cyclopropanecarbonylbenzoic acid: The carboxylic acid form of the compound, which has different reactivity and solubility properties.
Methyl 4-methylbenzoate: Substituted with a methyl group instead of a cyclopropanecarbonyl group, leading to different chemical behavior.
Uniqueness
Methyl 4-cyclopropanecarbonylbenzoate is unique due to the presence of the cyclopropane ring, which introduces strain and affects the compound’s reactivity and binding properties. This makes it a valuable compound for studying steric effects and developing new chemical reactions .
Properties
CAS No. |
1400701-82-7 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.2 |
Purity |
95 |
Origin of Product |
United States |
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